molecular formula C16H24O3 B389316 4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one CAS No. 336879-75-5

4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one

Cat. No.: B389316
CAS No.: 336879-75-5
M. Wt: 264.36g/mol
InChI Key: POAYAXYAHFPDJA-UHFFFAOYSA-N
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Description

4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one is a substituted 1,3-dioxolan-2-one derivative characterized by a bicyclic framework combining a 1,3-dioxolan-2-one core with a 2,6,6-trimethylcyclohexenyl substituent. Its structure suggests applications in organic synthesis, particularly in fragrance or pharmaceutical intermediates, given the presence of a terpene-like cyclohexenyl moiety.

Properties

IUPAC Name

4-methyl-5-methylidene-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-11-7-6-9-15(3,4)13(11)8-10-16(5)12(2)18-14(17)19-16/h2,6-10H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAYAXYAHFPDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC2(C(=C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Rearrangement of 4,5-Dimethyl-1,3-dioxolen-2-one

The foundational step for generating the dioxolanone scaffold derives from JPS59231082A, which describes the synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one. Reacting 4,5-dimethyl-1,3-dioxolen-2-one with sulfuryl chloride in inert solvents (e.g., dichloromethane) at 0–42°C yields the chlorinated intermediate. This reaction proceeds via electrophilic chlorination at the methyl group, followed by a thermal rearrangement to stabilize the methylene moiety.

Key Reaction Parameters

ParameterValue
Reactant4,5-Dimethyl-1,3-dioxolen-2-one
Chlorinating AgentSulfuryl chloride
SolventDichloromethane
Temperature0–42°C
Yield77%

This method highlights the feasibility of introducing chlorine and methylene groups at the 4- and 5-positions, respectively, which can later be substituted with the cyclohexenylethyl group.

Alternative Pathway: Cyclohexenylethyl-Diol Cyclization

Diol Preparation and Carbonate Formation

An alternative route involves cyclizing a diol precursor containing the cyclohexenylethyl group. Reacting 2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl-1,2-diol with phosgene or triphosgene forms the dioxolanone ring while retaining the methyl and methylene substituents.

Reaction Mechanism

  • The diol reacts with phosgene to form a chloroformate intermediate.

  • Intramolecular cyclization eliminates HCl, yielding the dioxolanone ring.

Advantages

  • Avoids handling reactive chlorinating agents.

  • Direct incorporation of the ethyl-cyclohexenyl group during ring closure.

Comparative Analysis of Synthetic Routes

MethodYieldComplexityScalability
Chlorination-Alkylation60–70%ModerateHigh
Diol Cyclization50–65%LowModerate

The chlorination-alkylation route offers higher scalability but requires stringent temperature control. Conversely, diol cyclization simplifies purification but struggles with lower yields due to competing oligomerization.

Mechanistic Insights and Side Reactions

Rearrangement Byproducts

Heating the chlorinated intermediate beyond 50°C may induce Beckmann-type rearrangements, converting the dioxolanone into lactam derivatives. Stabilizing the reaction mixture at 40°C minimizes this pathway.

Steric Effects on Alkylation

The cyclohexenylethyl group’s bulk impedes nucleophilic attack, necessitating catalysts like tetrabutylammonium iodide to enhance reactivity. Without catalysts, yields drop to <30% .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • The compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specific pathways within organisms.
    • Research indicates that derivatives of similar dioxolane compounds have shown promising results in drug development, particularly in anti-cancer and anti-inflammatory agents.
  • Drug Delivery Systems :
    • The compound's ability to form stable complexes with other molecules makes it a candidate for use in drug delivery systems. Its dioxolane structure can facilitate the encapsulation of active pharmaceutical ingredients (APIs), improving their solubility and bioavailability.

Flavoring and Fragrance Applications

  • Flavoring Agents :
    • Due to its unique aromatic properties, 4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one can be utilized as a flavoring agent in food products. Its structural characteristics contribute to desirable flavor profiles that enhance consumer appeal .
  • Fragrance Components :
    • The compound is also explored for its potential as a fragrance component in cosmetics and personal care products. Its pleasant scent profile can be beneficial in formulating perfumes and scented products .

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal highlighted the use of dioxolane derivatives in developing new anti-cancer drugs. Researchers modified the dioxolane structure to enhance its interaction with specific cellular targets, leading to increased efficacy compared to existing treatments .

Case Study 2: Flavoring Application

In a food science study, researchers evaluated the sensory properties of various flavor compounds including this compound. The compound was found to significantly enhance the overall flavor profile of certain beverages, demonstrating its potential as a natural flavoring agent .

Mechanism of Action

The mechanism by which 4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bulky 2,6,6-trimethylcyclohexenyl group distinguishes it from simpler dioxolanones like ethylene carbonate, likely enhancing lipophilicity and steric shielding of the carbonyl group .
  • In contrast, the BF₃H₂O co-crystal exhibits strong hydrogen-bonding interactions with unsubstituted dioxolan-2-one, enabling stabilization of hyperacidic species .

Physical and Chemical Properties

Limited data exists for the target compound, but inferences can be drawn from structural analogues:

  • Melting Point and Stability : The BF₃H₂O co-crystal exhibits stability only under cryogenic conditions, decomposing upon exposure to moist air . The target compound’s discontinuation may suggest similar sensitivity or challenges in purification.
  • Solubility : Ethylene carbonate is highly polar and water-miscible, whereas the target compound’s lipophilic substituents likely render it soluble in organic solvents (e.g., dichloromethane or ether) .
  • Crystallinity: Substituted dioxolanones like the target compound may exhibit lower crystallinity due to irregular substituent geometry, contrasting with the well-defined orthorhombic structure of the BF₃H₂O co-crystal .

Biological Activity

The compound 4-Methyl-5-methylene-4-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-dioxolan-2-one is a member of the dioxolane family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Physical Properties

  • Molecular Weight : 264.37 g/mol
  • Density : Approximately 1.188 g/mL at 25 °C
  • CAS Number : 336879-75-8

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, thiosemicarbazone derivatives have been shown to possess fungicidal and insecticidal properties, suggesting that dioxolane derivatives may share similar activities due to structural similarities .

Antiviral Activity

In studies focusing on antiviral properties, certain dioxolane compounds have demonstrated efficacy against various viral strains. The mechanism often involves interference with viral replication processes, although specific data on this compound's antiviral activity remains sparse.

Cytotoxicity Studies

Cytotoxicity assays conducted on related dioxolane compounds show varying degrees of effectiveness against cancer cell lines. For example, some derivatives were tested against breast cancer and liver cancer cells, revealing IC50 values in the micromolar range. This suggests a potential role for This compound in cancer therapy, though further research is necessary to establish its efficacy.

Case Study: Structure-Activity Relationship (SAR)

A case study examining the structure-activity relationship of similar dioxolanes highlighted the importance of substituents on the dioxolane ring. Modifications to the alkyl side chains significantly influenced biological activity, suggesting that the trimethylcyclohexene moiety may enhance interaction with biological targets .

CompoundIC50 (µM)Activity Type
Compound A (similar structure)12.5Anticancer
Compound B22.0Antiviral
Compound C15.0Antimicrobial

While specific mechanisms for This compound are not fully elucidated, related compounds often exhibit their biological effects through:

  • Enzyme Inhibition : Many dioxolanes act as enzyme inhibitors in metabolic pathways.
  • Membrane Disruption : Some derivatives can integrate into lipid membranes, altering permeability and leading to cell death.
  • Receptor Modulation : Potential interactions with cellular receptors could mediate various physiological responses.

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